

A Technical Guide to the Physical and Chemical Properties of Famphur Crystals

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For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the physical and chemical properties of **famphur**, a systemic organophosphate insecticide used primarily as a veterinary medicine. The guide details its chemical identity, physical characteristics, stability, and reactivity. Furthermore, it elucidates its primary mechanism of action through the inhibition of acetylcholinesterase and furnishes detailed experimental protocols for its analysis, including residue determination by Gas Chromatography-Mass Spectrometry (GC-MS) and purity analysis by Differential Scanning Calorimetry (DSC). All quantitative data is presented in tabular format for clarity, and key processes are visualized using logical diagrams to support research and development activities.

Chemical Identity

Famphur is a synthetic organothiophosphate compound.[1] It is recognized by several synonyms, most notably Warbex.[2] Its fundamental identification and structural details are summarized below.



Identifier	Value	Reference
IUPAC Name	4- dimethoxyphosphinothioyloxy- N,N- dimethylbenzenesulfonamide	[1]
CAS Number	52-85-7	[3]
Molecular Formula	C10H16NO5PS2	[3]
Molecular Weight	325.34 g/mol	[3][4]
Canonical SMILES	CN(C)S(=O) (=O)C1=CC=C(C=C1)OP(=S) (OC)OC	[1]
InChIKey	JISACBWYRJHSMG- UHFFFAOYSA-N	[3]
Synonyms	Warbex, Famfos, Dovip, ENT 25,644, CL 38023	[1][2][5]

Physical Properties of Crystalline Famphur

Famphur exists as a colorless to white crystalline powder under standard conditions.[1][6] Its key physical properties have been determined through various experimental techniques and are crucial for handling, formulation, and storage.



Property	Value	Reference
Physical Description	Colorless crystalline powder	[1]
Melting Point	52.5 - 53.5 °C	[1][3]
Boiling Point	394.2 ± 52.0 °C (Predicted)	[5][6]
Density	1.354 ± 0.06 g/cm ³ (Predicted)	[5][6]
Vapor Pressure	1.36 x 10 ⁻⁶ mmHg	[1][7]
Water Solubility	100 mg/L (at 20 °C)	[8]
LogP (o/w)	2.23	[1]
Solubility (Organic)	Soluble in acetone, chloroform, carbon tetrachloride, toluene; 300 g/kg in xylene (5 °C)	[1]

Chemical Properties and Reactivity

The chemical behavior of **famphur** is characteristic of organothiophosphate esters. Understanding its stability and reactivity is paramount for ensuring safety and efficacy.

- Stability: Famphur has limited thermal stability and can undergo exothermic selfaccelerating decomposition if overheated.[9]
- Reactivity with Reducing Agents: Like other organothiophosphates, famphur is susceptible
 to forming highly toxic and flammable phosphine gas when in the presence of strong
 reducing agents, such as hydrides.[6][10]
- Oxidation: Partial oxidation may lead to the release of toxic phosphorus oxides.[6][10] The
 primary biocidal activity of famphur is dependent on its metabolic oxidation to the oxygen
 analog, famoxon, which is a more potent cholinesterase inhibitor.[2][11]
- Degradation: The principal route of metabolic degradation involves the cleavage of the P-Ophenyl bond.[6]



Mechanism of Action: Acetylcholinesterase Inhibition

Famphur's insecticidal properties are a result of its ability to inhibit the enzyme acetylcholinesterase (AChE) within the nervous system of the target organism.[1][2] This action disrupts normal synaptic transmission.

- Metabolic Activation: **Famphur**, a thiophosphate, is a relatively weak AChE inhibitor. It undergoes metabolic desulfuration (oxidation) in the target organism to its oxygen analog, famoxon.[2][11]
- Enzyme Inhibition: Famoxon is a potent and irreversible inhibitor of AChE. It phosphorylates the serine hydroxyl group at the active site of the enzyme.
- Acetylcholine Accumulation: The inactivation of AChE prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][12]
- Neurotoxicity: The resulting accumulation of ACh leads to continuous stimulation of postsynaptic receptors, causing rapid muscle twitching, convulsions, paralysis, and ultimately death of the insect.[1][12]



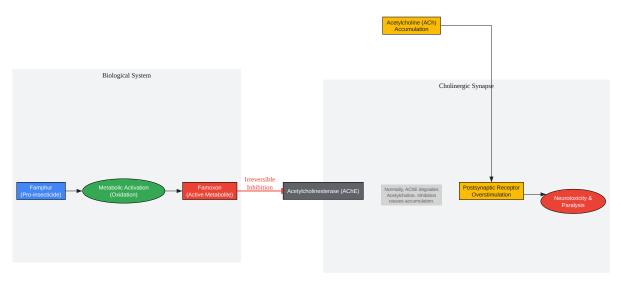


Figure 1: Famphur Mechanism of Action

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Figure 1: Famphur Mechanism of Action

Experimental Protocols

This section outlines methodologies for the analysis of **famphur**, including residue detection and characterization of the crystalline solid.

This protocol is based on established methods for organophosphate pesticide analysis, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by gas chromatography-mass spectrometry (GC-MS).[13]

- 1. Sample Preparation and Extraction:
- Weigh 10-15 g of a homogenized sample (e.g., animal tissue, honey, feed) into a 50 mL centrifuge tube.



- Add 10 mL of acetonitrile.
- Add internal standards as required.
- Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.
- Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.
- 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments).
- Vortex for 30 seconds and centrifuge at >3000 rpm for 5 minutes.
- 3. Final Preparation and Analysis:
- Take an aliquot of the cleaned extract and evaporate to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) to a final volume of 1 mL.
- Inject 1-2 μL into the GC-MS system.
- 4. GC-MS Conditions (Typical):
- GC Column: A mid-polarity column such as a DB-35MS or equivalent is suitable.[13]
- Injector: Splitless mode, 250 °C.
- Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~300 °C.
- MS Detector: Electron Ionization (EI) at 70 eV. Scan in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

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[label="8. Quantification via\nCalibration Curve"];

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Figure 2: Experimental Workflow for **Famphur** Residue Analysis

DSC is a thermoanalytical technique used to determine the purity and heat of fusion of crystalline solids.[14]

- 1. Instrument Setup and Calibration:
- Calibrate the DSC instrument for temperature and heat flow using high-purity standards (e.g., indium).
- Purge the sample cell with an inert gas (e.g., nitrogen) at a constant flow rate.
- 2. Sample Preparation:
- Accurately weigh 1-3 mg of the **famphur** crystal sample into an aluminum DSC pan.
- Hermetically seal the pan to prevent sublimation. Prepare an empty, sealed pan to use as a reference.
- 3. Data Acquisition:
- Place the sample and reference pans into the DSC cell.
- Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
- Heat the sample at a constant rate (e.g., 2-10 °C/min) through its melting transition to a temperature well above the final melting point.
- Record the differential heat flow as a function of temperature.
- 4. Data Analysis:
- The resulting thermogram will show an endothermic peak corresponding to the melting of famphur.
- The onset temperature of the peak is taken as the melting point.[14]



- The area under the peak is integrated to calculate the enthalpy of fusion (Δ Hfus).[14]
- Purity can be estimated from the shape of the melting peak using the van't Hoff equation, a standard function in most thermal analysis software.

Standard spectroscopic methods are used to confirm the chemical structure of famphur.

- Infrared (IR) Spectroscopy:
 - Prepare a sample by mixing a small amount of famphur with potassium bromide (KBr)
 and pressing it into a thin pellet, or by analyzing a thin film from a solution evaporated on a
 salt plate.
 - Acquire the spectrum over the range of 4000-400 cm⁻¹.
 - Expected characteristic absorptions include P=S, P-O-C, S=O (sulfonyl), and C-H (aromatic and aliphatic) stretches.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a precisely weighed sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
 - Acquire ¹H, ¹³C, and ³¹P NMR spectra.
 - The spectra will provide information on the chemical environment of hydrogen, carbon, and phosphorus atoms, allowing for unambiguous structural confirmation.
- Mass Spectrometry (MS):
 - In addition to GC-MS, direct infusion or LC-MS can be used.
 - Electron Ionization (EI) will produce a characteristic fragmentation pattern, while soft ionization techniques like Electrospray Ionization (ESI) will typically show the protonated molecular ion [M+H]+, confirming the molecular weight.[15]



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